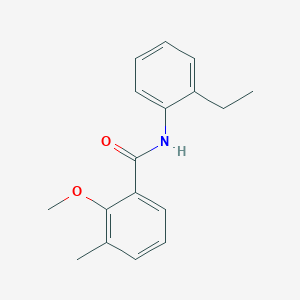![molecular formula C20H23FN2O B244020 N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
AEB071 is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity. N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 binds to the regulatory domain of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
AEB071 has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. AEB071 has also been found to be effective in treating multiple sclerosis and psoriasis in animal models. In addition, AEB071 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
AEB071 has several advantages for lab experiments. It is a selective inhibitor of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide activity, making it a valuable tool for studying the role of N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide in various cellular processes. AEB071 is also a potent inhibitor, allowing for the use of lower concentrations in experiments. However, AEB071 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of AEB071. One potential direction is the development of new and more efficient synthesis methods to increase the yield of AEB071. Another direction is the study of AEB071 in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of AEB071 and its potential therapeutic applications in various diseases.
合成法
The synthesis of AEB071 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 1-(1-adamantyl) ethylamine, which is then reacted with 4-cyano-2-fluorobenzoyl chloride to yield AEB071. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
AEB071 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases, including autoimmune disorders, cancer, and inflammatory diseases. AEB071 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to be effective in treating multiple sclerosis and psoriasis in animal models.
特性
分子式 |
C20H23FN2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H23FN2O/c1-12(20-8-14-4-15(9-20)6-16(5-14)10-20)23-19(24)17-3-2-13(11-22)7-18(17)21/h2-3,7,12,14-16H,4-6,8-10H2,1H3,(H,23,24) |
InChIキー |
PLZNNLMSWVBYEI-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
正規SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)